1-Position Substituent Absence as a Differentiation Feature: BRD9 Selectivity Implications vs. 1-Alkyl Triazoloquinoxalines
The target compound (CAS 1215477-42-1) is unsubstituted at the 1-position of the triazole ring, in contrast to widely studied 1-methyl (CAS 1358072-67-9) and 1-ethyl analogs. In a detailed SAR study of [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 bromodomain inhibitors, Gazzillo et al. demonstrated that alkyl substituents at C-1 are critical for increasing selectivity toward BRD9 over other bromodomain-containing proteins, with the amine linker at C-4 being mandatory for binding [1]. Compounds 24 and 36 (both bearing C-1 alkyl substituents) displayed excellent selectivity toward BRD9 and antiproliferative effects on CCRF-CEM leukemia cells (IC50 in low micromolar range) with no cytotoxicity on healthy cells [1]. The unsubstituted 1-position of the target compound predicts a distinct selectivity fingerprint that may favor different bromodomain targets or alternative protein interaction partners compared to 1-alkyl-substituted analogs [1].
| Evidence Dimension | BRD9 bromodomain binding selectivity dependence on 1-position substitution |
|---|---|
| Target Compound Data | 1-position: unsubstituted (H); predicted distinct BRD9/BRPF1 selectivity profile based on SAR trends |
| Comparator Or Baseline | Compounds 24 and 36: 1-alkyl substituted; IC50 low micromolar range against BRD9; excellent selectivity over other bromodomains; active against CCRF-CEM leukemia cells with no healthy-cell cytotoxicity |
| Quantified Difference | 1-alkyl substitution identified as critical for BRD9 selectivity (qualitative SAR finding); unsubstituted analogs predicted to exhibit altered selectivity fingerprint |
| Conditions | In silico pharmacophore modeling, biophysical binding assays, and in vitro antiproliferative assays on leukemia cell lines (CCRF-CEM) [1] |
Why This Matters
Procurement of the 1-unsubstituted analog enables exploration of bromodomain target space orthogonal to 1-alkyl-substituted series, potentially identifying novel dual BRD9/BRPF1 inhibition profiles distinct from those reported for 1-alkyl derivatives.
- [1] Gazzillo E, Pierri M, Colarusso E, et al. Exploring the chemical space of functionalized [1,2,4]triazolo[4,3-a]quinoxaline-based compounds targeting the bromodomain of BRD9. Bioorg Chem. 2023;138:106634. View Source
